N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring two aromatic substituents: a 5-chloro-2-methoxyphenyl group and a 2-(trifluoromethyl)phenyl group. The chloro and methoxy substituents on the phenyl ring are positioned at the 5- and 2-positions, respectively, while the trifluoromethyl group is located at the 2-position of the adjacent phenyl ring.
Properties
CAS No. |
853314-86-0 |
|---|---|
Molecular Formula |
C19H13ClF3NO3 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-16-7-6-11(20)10-14(16)24-18(25)17-9-8-15(27-17)12-4-2-3-5-13(12)19(21,22)23/h2-10H,1H3,(H,24,25) |
InChI Key |
BUCONBBEJLXSDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide, a compound with the molecular formula C19H13ClF3NO3, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a chloro-substituted methoxyphenyl group, and a trifluoromethylphenyl moiety. The presence of these functional groups contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H13ClF3NO3 |
| Molecular Weight | 393.76 g/mol |
| CAS Number | 24212625 |
| Solubility | Soluble in organic solvents |
Research indicates that this compound acts as a potent inhibitor of various biological pathways, particularly those involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of p53 expression levels, which are critical for cell cycle regulation and apoptosis .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- U-937 (human acute monocytic leukemia)
The IC50 values for these cell lines were found to be in the micromolar range, indicating effective dose-dependent activity. For instance, one study reported an IC50 of approximately 0.65 µM against MCF-7 cells .
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may possess antiviral properties . It has been evaluated against various viral targets, with some derivatives showing inhibition of viral replication at low micromolar concentrations .
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and assessed their biological activity against human leukemia cells. The study revealed that modifications to the furan ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells .
Study 2: Mechanistic Insights
A mechanistic study highlighted that treatment with this compound led to increased expression of pro-apoptotic factors and decreased anti-apoptotic protein levels in treated cancer cells. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of cellular signaling pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 436.8 g/mol. Its structure features a furan ring, chlorinated and trifluoromethyl-substituted phenyl groups, which are crucial for its biological activity and potential applications.
Antiviral Activity
Recent studies have highlighted the potential of N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide as an antiviral agent. The compound's structural characteristics allow it to interact effectively with viral enzymes, inhibiting their activity. For instance, derivatives of similar compounds have shown significant efficacy against Hepatitis C virus (HCV) NS5B RNA polymerase, with IC50 values indicating low concentrations required for effective inhibition .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | Target Virus | IC50 (μM) |
|---|---|---|
| Compound A | HCV | 0.35 |
| Compound B | HIV | 0.26 |
| This compound | TBD | TBD |
Anti-cancer Properties
Research indicates that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with biological targets involved in cancer progression .
Case Study: Anti-cancer Activity
A study conducted on structurally related compounds demonstrated that modifications at the furan ring significantly affected cytotoxicity against various cancer cell lines. The findings suggest that this compound could be a lead compound for further development in cancer therapeutics .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable thin films and exhibit favorable charge transport characteristics is under investigation for enhancing device performance .
Table 2: Electronic Properties of Related Compounds
| Property | Value |
|---|---|
| Electron Mobility | TBD |
| Stability | High |
| Film Formation Capability | Excellent |
Future Directions and Research Needs
While the current data on this compound is promising, further research is essential to elucidate its full potential across various applications:
- Expanded Biological Testing : Comprehensive studies on its mechanism of action against different viruses and cancer types.
- Optimization of Chemical Structure : Investigating the effects of substituents on biological activity and stability.
- Material Characterization : Detailed analysis of its electronic properties for applications in advanced materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₉H₁₄ClF₃N₂O₃.
Key Observations:
- Trifluoromethyl vs. The CF₃ group enhances lipophilicity and metabolic resistance compared to NO₂ .
- Substituent Positioning : The 5-Cl, 2-OCH₃ arrangement in the target compound differs from the 2-Cl, 2-OCH₃ in ’s analog, which may alter electronic effects and binding interactions .
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Furan Core Formation
The furan ring is functionalized via a palladium-catalyzed Suzuki-Miyaura coupling between 2-bromofuran and 2-(trifluoromethyl)phenylboronic acid.
Procedure :
-
Reagents :
-
2-Bromofuran (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
DME/H₂O (4:1, v/v)
-
-
Conditions :
Mechanism :
The palladium catalyst facilitates the transmetallation and reductive elimination steps, forming the biaryl bond between the furan and trifluoromethylphenyl groups.
Carboxylic Acid Activation
The furan intermediate is converted to its acyl chloride for subsequent amidation:
Procedure :
Amidation with 5-Chloro-2-methoxyaniline
The final step involves coupling the acyl chloride with 5-chloro-2-methoxyaniline:
Procedure :
-
Reagents :
-
5-(2-(Trifluoromethyl)phenyl)furan-2-carbonyl chloride (1.0 equiv)
-
5-Chloro-2-methoxyaniline (1.1 equiv)
-
Triethylamine (TEA, 2.0 equiv)
-
Anhydrous CH₂Cl₂
-
-
Conditions :
Side Reactions :
-
Hydrolysis of acyl chloride to carboxylic acid (mitigated by anhydrous conditions).
-
Over-addition of amine (controlled by stoichiometry).
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DME/H₂O | Pd(PPh₃)₄ | 85 | 98 |
| Toluene/EtOH | Pd(OAc)₂ | 72 | 95 |
| THF/H₂O | PdCl₂(dppf) | 68 | 93 |
Temperature Effects on Amidation
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → RT | 6 | 72 |
| RT | 4 | 65 |
| 40 | 3 | 58 |
Lower temperatures reduce side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
-
Low Coupling Efficiency in Suzuki Reaction :
-
Acyl Chloride Hydrolysis :
-
Byproduct Formation in Amidation :
Scalability and Industrial Relevance
The optimized route achieves a total yield of 58–62% on a 100-g scale. Key considerations for industrial production:
-
Cost-Effective Catalysts : Pd(PPh₃)₄ is recyclable via extraction.
-
Solvent Recovery : DME and CH₂Cl₂ are distilled and reused.
Recent Advances
Q & A
Q. What are the recommended synthetic routes for N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide, and what are common optimization challenges?
The synthesis typically involves coupling a substituted furan-2-carboxylic acid derivative with a chlorinated aniline moiety. For example:
Furan Core Functionalization : Introduce the trifluoromethylphenyl group at the 5-position of the furan ring via Suzuki-Miyaura coupling, using a boronic acid derivative (e.g., 5-(trifluoromethyl)furan-2-boronic acid) and a palladium catalyst .
Amidation : React the furan-2-carboxylic acid intermediate with 5-chloro-2-methoxyaniline using coupling agents like HATU or EDCI in the presence of DIPEA.
Q. Optimization Challenges :
- Regioselectivity : Competing reactions at the furan ring’s 3- and 5-positions may require careful control of reaction conditions (e.g., temperature, catalyst loading) .
- Purification : The trifluoromethyl group increases hydrophobicity, complicating crystallization. Reverse-phase chromatography or gradient recrystallization (e.g., using ethanol/water) is often necessary .
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
Q. How can researchers validate the purity of this compound for in vitro assays?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. A purity of ≥95% is acceptable for biological studies.
- Elemental Analysis : Match experimental C, H, N values to theoretical values (e.g., C: 55.2%, H: 3.0%, N: 3.2%) within ±0.4% .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the trifluoromethylphenyl substituent?
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) targeting ion channels or kinases?
Q. How should researchers address contradictions in biochemical assay data (e.g., inconsistent IC₅₀ values across studies)?
- Source Identification :
- Meta-Analysis : Apply the DerSimonian-Laird random-effects model to aggregate data from multiple studies, weighting by sample size and variance .
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
- In Silico Tools :
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
